molecular formula C9H18ClNO B6215769 1-{1-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloride CAS No. 2742659-92-1

1-{1-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloride

Cat. No. B6215769
CAS RN: 2742659-92-1
M. Wt: 191.7
InChI Key:
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Description

1-{1-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloride, also known as 1-methoxyspiro[3.3]heptan-1-ylmethanamine HCl, is a derivative of the amino acid lysine. It is a white, crystalline solid that is soluble in water and other organic solvents. It has a molecular weight of 193.68 g/mol and a melting point of 140-142°C. It is used in a variety of scientific research applications, including as a ligand for protein-protein interactions, as a reagent for the synthesis of peptides and peptidomimetics, and as an inhibitor of enzymes.

Scientific Research Applications

1-{1-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloridero[3.3]heptan-1-ylmethanamine HCl is used in a variety of scientific research applications. It has been used as a ligand for protein-protein interactions, in order to study the structure and function of proteins. It has also been used as a reagent for the synthesis of peptides and peptidomimetics. In addition, it has been used as an inhibitor of enzymes, such as cytochrome P450.

Mechanism of Action

1-{1-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloridero[3.3]heptan-1-ylmethanamine HCl acts as a ligand for protein-protein interactions by binding to specific amino acid residues on proteins. This binding results in a change in the conformation of the proteins, which can affect their activity. In addition, 1-{1-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloridero[3.3]heptan-1-ylmethanamine HCl can act as an inhibitor of enzymes by binding to active sites on the enzyme, preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
1-{1-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloridero[3.3]heptan-1-ylmethanamine HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it has been shown to modulate the activity of various other enzymes, including protein kinases and proteases.

Advantages and Limitations for Lab Experiments

1-{1-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloridero[3.3]heptan-1-ylmethanamine HCl has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is soluble in a variety of organic solvents. In addition, it is relatively stable and can be stored for long periods of time. However, it is not very soluble in water, and it is not very stable in the presence of light or heat.

Future Directions

1-{1-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloridero[3.3]heptan-1-ylmethanamine HCl has many potential applications in the future. It could be used to study the structure and function of proteins, or to develop new drugs and other compounds. In addition, it could be used to explore the biochemical and physiological effects of various compounds, or to develop new inhibitors of enzymes. It could also be used to synthesize peptides and peptidomimetics, or to develop new ligands for protein-protein interactions. Finally, it could be used to explore the effects of various environmental factors on biochemical and physiological processes.

Synthesis Methods

1-{1-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloridero[3.3]heptan-1-ylmethanamine HCl can be synthesized in several ways. One method involves the reaction of lysine with 1-bromo-2-chloropropane in the presence of sodium hydride. This reaction produces 1-methoxy-2-chloropropan-1-amine, which is then treated with hydrochloric acid to form 1-{1-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloridero[3.3]heptan-1-ylmethanamine HCl. Another method involves the reaction of lysine with ethyl chloroformate in the presence of sodium hydride. This reaction produces 1-chloro-2-methoxypropane-1-amine, which is then treated with hydrochloric acid to form 1-{1-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloridero[3.3]heptan-1-ylmethanamine HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{1-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloride' involves the reaction of 1-bromo-1-methoxyspiro[3.3]heptane with methylamine hydrochloride in the presence of a base to yield the desired product.", "Starting Materials": ["1-bromo-1-methoxyspiro[3.3]heptane", "methylamine hydrochloride", "base"], "Reaction": ["Step 1: Dissolve 1-bromo-1-methoxyspiro[3.3]heptane and base in a suitable solvent and heat the mixture to reflux.", "Step 2: Add methylamine hydrochloride to the reaction mixture and continue heating at reflux for several hours.", "Step 3: Allow the reaction mixture to cool and then filter off any solids.", "Step 4: Concentrate the filtrate under reduced pressure to yield the crude product.", "Step 5: Purify the crude product by recrystallization from a suitable solvent to obtain the final product as a hydrochloride salt."] }

CAS RN

2742659-92-1

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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